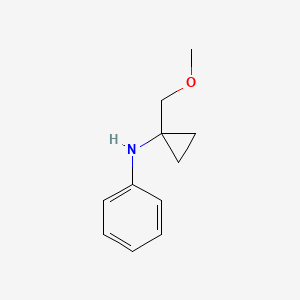

N-(1-(Methoxymethyl)cyclopropyl)aniline

Descripción general

Descripción

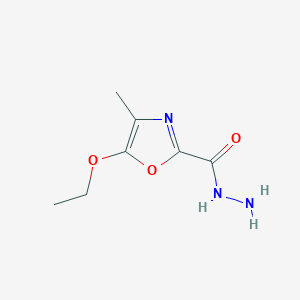

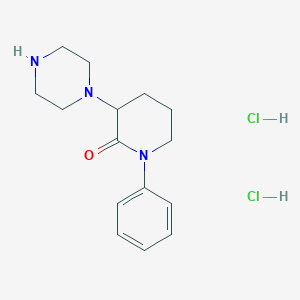

N-(1-(Methoxymethyl)cyclopropyl)aniline is a chemical compound with the molecular formula C11H15NO . It is also known by other names such as N-Phenyl-N-[1-(methoxymethyl)cyclopropyl]amine and has a molecular weight of 177.24 g/mol .

Molecular Structure Analysis

The InChI representation of this compound isInChI=1S/C11H15NO/c1-13-9-11(7-8-11)12-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 . The Canonical SMILES representation is COCC1(CC1)NC2=CC=CC=C2 . Chemical Reactions Analysis

N-Cyclopropylanilines, a class of compounds to which this compound belongs, have been shown to be susceptible to single-electron oxidation by excited triplet-state photosensitizers . They are potential candidates to probe the oxidative properties of triplet-state chromophoric dissolved organic matter .Physical and Chemical Properties Analysis

This compound has a molecular weight of 177.24 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are both 177.115364102 g/mol . The Topological Polar Surface Area is 21.3 Ų .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Practical Synthesis of N-Cyclopropylanilines : N-Cyclopropylanilines, which share structural similarities with N-(1-(Methoxymethyl)cyclopropyl)aniline, have been synthesized through the condensation of anilines, demonstrating a simple and efficient method for preparing cyclopropylaniline derivatives. This process involves a two-step operation without the need for purifying intermediates, showcasing the potential for scalable synthesis of similar compounds (Yoshida et al., 2003).

Synthesis of Tetrahydroquinolines Related to Virantmycin : A study on the synthesis of tetrahydroquinolines, which are structurally related to antiviral compounds like Virantmycin, highlights the reactivity of substituted anilines including methoxymethyl analogs. This research indicates the significance of this compound and related compounds in the development of pharmaceuticals, through a detailed examination of reaction conditions and cyclization processes (Francis et al., 2004).

Copper-promoted N-cyclopropylation of Anilines : The copper-promoted N-cyclopropylation of anilines, including methoxymethyl derivatives, with cyclopropylboronic acid underlines a versatile method for N-cyclopropylation, offering a path to a wide array of N-cyclopropyl aniline derivatives. This method achieves good to excellent yields, emphasizing the utility of such transformations in synthetic organic chemistry (Bénard, Neuville, & Zhu, 2010).

Gold-Catalyzed Rearrangement of (Silylcyclopropenyl)methyl Ethers : A study exploring the gold-catalyzed rearrangement of methoxymethyl ethers derived from cyclopropenyl carbinols into methylenecyclopropanes presents a novel reaction pathway. This transformation is noteworthy for its moderate to high yields and for shedding light on the mechanistic aspects of cyclopropane and related compound rearrangements, potentially including those similar to this compound (Hiault et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

N-[1-(methoxymethyl)cyclopropyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-9-11(7-8-11)12-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOZMMWYKREPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)

![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)

![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)

![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)

![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)